1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1-chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF4NO2/c8-5-2-3(13(14)15)1-4(6(5)9)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSHRLNTFMMNIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652291 | |

| Record name | 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914225-55-1 | |

| Record name | 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a substituted nitroaromatic compound with significant potential in medicinal chemistry and materials science. Its unique substitution pattern, featuring a trifluoromethyl group and halogen atoms, imparts distinct physicochemical properties that make it a valuable building block for the synthesis of novel molecules.

Compound Identification and Physicochemical Properties

CAS Number: 914225-55-1[1]

Molecular Formula: C₇H₂ClF₄NO₂[1]

Molecular Weight: 243.54 g/mol [1]

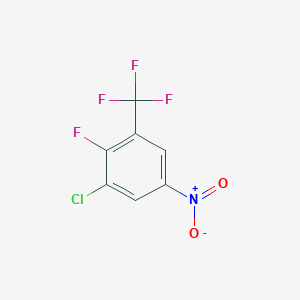

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 243.54 g/mol | BLDpharm[1] |

| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |

| Storage | Sealed in dry, 2-8°C | BLDpharm[1] |

Synthesis and Mechanistic Insights

A logical starting material would be 1-chloro-2-fluoro-3-(trifluoromethyl)benzene. The directing effects of the existing substituents will govern the position of the incoming nitro group. The fluorine and chlorine atoms are ortho, para-directing, while the trifluoromethyl group is meta-directing. The interplay of these directing effects would likely lead to the desired 5-nitro isomer, although the formation of other isomers is possible.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Nitration. To a stirred solution of 1-chloro-2-fluoro-3-(trifluoromethyl)benzene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Step 2: Quenching and Extraction. Upon completion, the reaction mixture is carefully poured onto crushed ice, and the precipitated product is collected by filtration or extracted with a suitable organic solvent like dichloromethane.

-

Step 3: Washing and Drying. The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

This proposed synthesis is analogous to the nitration of other halogenated benzotrifluorides, a common industrial process.[2][3]

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by its functional groups:

-

Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution. However, it can be readily reduced to an amino group, which is a versatile synthetic handle for introducing a wide range of functionalities. This transformation is a cornerstone in the synthesis of many pharmaceuticals.[4]

-

Halogen Atoms: The chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution, particularly when activated by the strongly electron-withdrawing nitro and trifluoromethyl groups. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular architectures.

-

Trifluoromethyl Group: The trifluoromethyl group is highly stable and significantly influences the electronic properties and lipophilicity of the molecule. Its incorporation is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.

Potential Applications in Drug Development:

This compound is a valuable intermediate for the synthesis of a variety of biologically active molecules. The presence of multiple modifiable positions allows for the creation of diverse chemical libraries for high-throughput screening. The trifluoromethyl and halogen moieties are prevalent in many approved drugs, suggesting that derivatives of this compound could exhibit a range of pharmacological activities.[5]

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, the following hazards can be inferred from its chemical structure and data on similar compounds.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H320: Causes eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P330: Rinse mouth.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a respirator may be necessary.

Storage and Disposal:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Dispose of in accordance with local, state, and federal regulations.

References

-

ChemBK. 1-Chloro-2-nitro-5-(trifluoromethyl)benzene. Available from: [Link]

-

ACS Publications. Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. Available from: [Link]

-

PubChem. 5-Chloro-2-nitrobenzotrifluoride. Available from: [Link]

-

Organic Syntheses. m-CHLORONITROBENZENE. Available from: [Link]

- Google Patents. Process for the synthesis of organic compounds.

-

PMC. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

- Google Patents. Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

Supporting Information. General information. Available from: [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available from: [Link]

-

ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Available from: [Link]

- Google Patents. Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.

-

ResearchGate. 1-Chloro-2-methyl-3-nitrobenzene. Available from: [Link]

-

ACS Publications. Nitro-Group-Containing Drugs. Available from: [Link]

-

PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. Available from: [Link]

Sources

- 1. 914225-55-1|this compound|BLD Pharm [bldpharm.com]

- 2. EP2266961B1 - Process for the synthesis of organic compounds - Google Patents [patents.google.com]

- 3. US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene. This complex aromatic compound, bearing multiple electron-withdrawing groups, is a valuable building block in modern organic synthesis, particularly in the design and development of novel pharmaceutical agents. This document delves into the nuanced interplay of its functional groups, offering insights into its chemical behavior and highlighting its potential as a scaffold in medicinal chemistry.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 914225-55-1) is a highly functionalized aromatic compound. Its structure is characterized by a benzene ring substituted with a chlorine atom, a fluorine atom, a nitro group, and a trifluoromethyl group.[1][2] The strategic placement of these substituents creates a unique electronic landscape, rendering the molecule susceptible to a variety of chemical transformations and making it an attractive starting material for the synthesis of complex molecular architectures.

The presence of both a trifluoromethyl group and a nitro group, potent electron-withdrawing moieties, significantly influences the reactivity of the aromatic ring, a feature that is of paramount importance in the context of drug design.[3][4] The trifluoromethyl group, in particular, is a cornerstone in modern medicinal chemistry, known for its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity of drug candidates.[5] This guide aims to provide a detailed understanding of this versatile molecule, empowering researchers to leverage its properties in their scientific endeavors.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of this compound are central to its handling, reactivity, and application. The table below summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₄NO₂ | BLDpharm[2] |

| Molecular Weight | 243.54 g/mol | Alachem Co., Ltd.[1] |

| CAS Number | 914225-55-1 | Alachem Co., Ltd.[1] |

| Appearance | Powder or crystalline powder | 3-Chloro-2-fluoro-5-nitrobenzotrifluoride 914225-55-1 |

| Boiling Point | 217.8 ± 35.0 °C at 760 mmHg | 3-Chloro-2-fluoro-5-nitrobenzotrifluoride 914225-55-1[6] |

| Density | 1.6 ± 0.1 g/cm³ | 3-Chloro-2-fluoro-5-nitrobenzotrifluoride 914225-55-1[6] |

| Solubility | Virtually insoluble in water | 3-Chloro-2-fluoro-5-nitrobenzotrifluoride 914225-55-1[6] |

| Melting Point | Not available |

Note: Due to the limited availability of experimental data for this specific compound, some properties are based on information from chemical suppliers and may be subject to variation.

Synthesis and Mechanistic Insights

A likely precursor for the synthesis is 2-chloro-1-fluoro-3-(trifluoromethyl)benzene. The synthesis would then proceed via an electrophilic aromatic substitution reaction, specifically nitration.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via nitration.

Detailed Experimental Protocol (Hypothetical):

Caution: This is a hypothetical protocol based on established chemical principles. All work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-chloro-1-fluoro-3-(trifluoromethyl)benzene. Cool the flask in an ice-water bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) (nitrating mixture) to the stirred solution, maintaining the temperature below 10 °C. The strong electron-withdrawing nature of the existing substituents will direct the incoming nitro group to the less sterically hindered and electronically favorable position.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The crude product will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield pure this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the strong electron-withdrawing effects of the nitro and trifluoromethyl groups. This electronic deficiency makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SₙAr) .

Nucleophilic Aromatic Substitution (SₙAr):

The chlorine and fluorine atoms on the ring are potential leaving groups in SₙAr reactions. The presence of the ortho- and para-directing nitro group strongly activates the ring towards nucleophilic attack.[7][8][9] The general mechanism is as follows:

Caption: General mechanism of nucleophilic aromatic substitution on the title compound.

Key Considerations for Reactivity:

-

Regioselectivity: Nucleophilic attack is favored at the positions ortho and para to the strongly electron-withdrawing nitro group. The precise location of substitution will depend on the nature of the nucleophile and the reaction conditions.

-

Leaving Group Ability: Both chlorine and fluorine can act as leaving groups. Generally, fluorine is a better leaving group in SₙAr reactions on activated rings due to the higher polarization of the C-F bond.

-

Nucleophile Strength: A wide range of nucleophiles, including alkoxides, amines, and thiols, can participate in these reactions, leading to a diverse array of substituted products.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a highly valuable building block in the synthesis of pharmaceutically active compounds.

The Role of Key Functional Groups:

-

Trifluoromethyl Group: This group is a bioisostere of a methyl group but with significantly different electronic properties. Its inclusion in drug molecules can:

-

Enhance Metabolic Stability: The strong C-F bond is resistant to metabolic degradation by cytochrome P450 enzymes, increasing the drug's half-life.[5]

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.[3][5]

-

Modulate pKa: The electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[5]

-

-

Nitro Group: While sometimes associated with toxicity, the nitro group is a versatile functional handle.[10] It can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of substituents. This transformation is a cornerstone of many synthetic strategies in drug discovery.

-

Halogen Atoms (Cl and F): These atoms serve as excellent leaving groups in SₙAr reactions, allowing for the facile introduction of various pharmacophoric groups. They can also participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding affinity.

Potential as a Synthetic Intermediate:

This compound can serve as a starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity. For instance, the sequential substitution of the halogen atoms and reduction of the nitro group can lead to highly decorated aniline derivatives, which are common precursors in pharmaceutical synthesis.

Safety and Handling

This compound is a chemical that should be handled with care by trained professionals.

-

Hazard Statements: Based on its functional groups, it is likely to be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[2]

-

Precautionary Measures: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

Conclusion

This compound is a molecule with significant potential in organic synthesis and medicinal chemistry. Its highly functionalized and electronically activated aromatic ring provides a versatile platform for the construction of complex molecular architectures. While a comprehensive set of experimental data for this specific compound is not yet publicly available, this guide has synthesized the existing information and provided scientifically grounded predictions to offer a valuable resource for researchers. As the demand for novel and effective pharmaceuticals continues to grow, the strategic use of such specialized building blocks will undoubtedly play a crucial role in the future of drug discovery.

References

-

ChemBK. (2024, April 10). 1-Chloro-2-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

-

3-Chloro-2-fluoro-5-nitrobenzotrifluoride 914225-55-1. (n.d.). Retrieved from [Link]

- Pearce, M. A., & Tanski, J. M. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o608.

-

Alachem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. Retrieved from [Link]

-

ACS Publications. (2026, January 21). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Institutes of Health. (2021, January 13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. Retrieved from [Link]

-

Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. Retrieved from [Link]

- Google Patents. (n.d.). EP2266961B1 - Process for the synthesis of organic compounds.

-

IUCr Journals. (2021, January 13). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 12). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-3-nitro-. Retrieved from [Link]

-

YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene. Retrieved from [Link]

-

YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Trifluorobenzene. Retrieved from [Link]

Sources

- 1. 914225-55-1 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 2. 914225-55-1|this compound|BLD Pharm [bldpharm.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Chloro-2-fluoro-5-nitrobenzotrifluoride 914225-55-1 [mingyuanchemical.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. scielo.br [scielo.br]

An In-Depth Technical Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a substituted aromatic compound of interest in medicinal and materials chemistry. This document delves into its nomenclature, physicochemical properties, a plausible synthetic pathway, reactivity, safety considerations, and its role as a versatile chemical intermediate.

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . This nomenclature is determined by a systematic application of IUPAC rules for substituted benzene derivatives.

Breakdown of the IUPAC Name:

-

Parent Name: The core structure is a benzene ring.

-

Substituents: The benzene ring is functionalized with four different substituent groups:

-

-Cl (Chloro)

-

-F (Fluoro)

-

-NO₂ (Nitro)

-

-CF₃ (Trifluoromethyl)

-

-

Numbering of Substituents: To assign the lowest possible locants (positions) to the substituents, the following IUPAC rules are applied:

-

The substituents are first listed alphabetically: Chloro, Fluoro, Nitro, Trifluoromethyl.

-

The carbon atom bearing the first substituent in alphabetical order (Chloro) is assigned the locant '1'.

-

The ring is then numbered in the direction that gives the next substituent the lowest possible number. In this case, numbering clockwise assigns '2' to the fluoro group, '3' to the trifluoromethyl group, and '5' to the nitro group. This sequence (1, 2, 3, 5) is lower than the alternative counter-clockwise numbering (1, 6, 5, 3).

-

-

Final Assembly: The substituent names are arranged alphabetically, preceded by their corresponding locants, and followed by the parent name "benzene".

This systematic approach ensures an unambiguous and universally recognized name for this specific chemical entity.

Structural Representation:

Caption: 2D structure of this compound.

Physicochemical and Safety Data

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₄NO₂ | [1] |

| Molecular Weight | 243.54 g/mol | [1] |

| Appearance | Expected to be a crystalline solid or liquid at room temperature. | Inferred from similar compounds |

| Melting Point | 52-55 °C (for the analog 1-Chloro-2-nitro-5-(trifluoromethyl)benzene) | [2] |

| Boiling Point | 216-219 °C (for the analog 1-Chloro-2-nitro-5-(trifluoromethyl)benzene) | [2] |

| Density | ~1.581 g/mL (for the analog 1-Chloro-2-nitro-5-(trifluoromethyl)benzene) | [2] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ether and chloroform (for a similar analog).[2] | [2] |

| CAS Number | 914225-55-1 | [1] |

Safety Information:

This compound should be handled with care in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

| Hazard Statement | Code |

| Harmful if swallowed | H302 |

| Causes skin irritation | H315 |

| Causes eye irritation | H320 |

| May cause respiratory irritation | H335 |

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

Synthesis and Reactivity

Plausible Synthetic Pathway:

A likely synthetic route to this compound involves the nitration of a suitable precursor. A plausible starting material would be 1-chloro-2-fluoro-3-(trifluoromethyl)benzene. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

A general procedure for the nitration of a similar compound, 2-bromo-5-fluoro-benzotrifluoride, is described in patent EP2266961B1, which can be adapted for this synthesis.[3]

Experimental Protocol (Adapted from Patent Literature):

-

To a cooled (0-5 °C) solution of 1-chloro-2-fluoro-3-(trifluoromethyl)benzene in concentrated sulfuric acid, slowly add a nitrating mixture (a solution of potassium nitrate in concentrated sulfuric acid) while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired this compound.

Caption: Plausible synthetic route to the target compound.

Reactivity Profile:

The reactivity of this compound is dictated by its functional groups:

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. It can be reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals and dyes.

-

Halogens (Chloro and Fluoro): The chloro and fluoro substituents also influence the reactivity of the aromatic ring. They are generally ortho, para-directing for electrophilic substitution, although the strong deactivating effect of the other groups makes such reactions challenging. The carbon-halogen bonds can participate in nucleophilic aromatic substitution reactions, particularly when activated by the electron-withdrawing nitro and trifluoromethyl groups.

-

Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing group and is metabolically stable, a property often exploited in drug design to enhance pharmacokinetic profiles.[4]

Applications in Research and Drug Development

Polysubstituted benzene rings containing fluoro, nitro, and trifluoromethyl groups are important pharmacophores and versatile intermediates in the synthesis of a wide range of biologically active molecules.

Role as a Chemical Intermediate:

This compound serves as a valuable building block for the synthesis of more complex molecules. The functional groups can be selectively modified to introduce further diversity. For instance:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline derivative. This opens up a vast array of subsequent chemical transformations, such as diazotization, amide bond formation, and N-alkylation, to build larger molecular scaffolds.

-

Nucleophilic Aromatic Substitution: The presence of multiple electron-withdrawing groups activates the aromatic ring for nucleophilic aromatic substitution (SNAAr) of the halogen atoms. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to create new carbon-heteroatom bonds.

Potential in Medicinal Chemistry and Agrochemicals:

The trifluoromethyl group is a key feature in many modern pharmaceuticals and agrochemicals due to its ability to improve metabolic stability, binding affinity, and lipophilicity.[4] The combination of a trifluoromethyl group with other functional groups on a benzene ring, as seen in this compound, makes it an attractive starting point for the development of new:

-

Pharmaceuticals: The structural motif is found in various classes of drugs.

-

Agrochemicals: Many herbicides, insecticides, and fungicides incorporate fluorinated and nitrated aromatic rings.

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information about the aromatic protons.

-

¹³C NMR: Would show signals for each unique carbon atom in the molecule.

-

¹⁹F NMR: Would be particularly informative, showing distinct signals for the fluoro and trifluoromethyl groups, with characteristic coupling patterns.

-

-

Mass Spectrometry (MS): Would confirm the molecular weight and provide information about the fragmentation pattern, aiding in structural confirmation. The presence of chlorine would result in a characteristic isotopic pattern (M and M+2 peaks).

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the C-Cl, C-F, C-NO₂, and C-CF₃ bonds, as well as the aromatic ring vibrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the compound and to identify it in a mixture.

Caption: Analytical workflow for compound characterization.

Conclusion

This compound is a polysubstituted aromatic compound with significant potential as a building block in synthetic chemistry. Its unique combination of functional groups provides a platform for diverse chemical modifications, making it a valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and materials. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and development.

References

-

ChemBK. 1-Chloro-2-nitro-5-(trifluoromethyl)benzene. [Link]

-

NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

-

PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. [Link]

- Google Patents. Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

-

PubChem. 1-Chloro-2-(trifluoromethyl)benzene. [Link]

- Google Patents. Preparation of chlorobenzotrifluoride compounds.

- Google Patents. Process for the synthesis of organic compounds.

-

The Royal Society of Chemistry. Supporting Information for: A General and Mild Method for the Denitrative Trimerization of Nitroarenes. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Patsnap. Synthesis method of 2,4-dichloro-5-fluorin(trichloromethyl)benzene. [Link]

- Google Patents.

-

ACS Publications. Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

Sources

A Spectroscopic Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: An In-depth Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a polysubstituted aromatic compound, presents a unique molecular architecture of significant interest in the fields of medicinal chemistry and materials science. The strategic placement of electron-withdrawing groups—nitro (-NO₂), trifluoromethyl (-CF₃), chloro (-Cl), and fluoro (-F)—on the benzene ring creates a highly electrophilic scaffold. This distinct electronic nature makes it a valuable intermediate for the synthesis of complex molecular targets, including pharmaceuticals and agrochemicals. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in subsequent chemical transformations.

This technical guide provides a detailed analysis of the expected spectroscopic data for this compound (CAS No. 914225-55-1; Molecular Formula: C₇H₂ClF₄NO₂).[1][2] In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to predict and interpret its spectral characteristics. This approach, rooted in the foundational principles of chemical structure and spectroscopy, offers a robust framework for researchers working with this and similar highly functionalized aromatic systems.

Molecular Structure and Expected Spectroscopic Features

The arrangement of the substituents on the benzene ring is key to understanding its spectroscopic signature. The interplay of their inductive and resonance effects governs the chemical environment of each atom, leading to predictable patterns in NMR, IR, and mass spectra.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.

¹H NMR Spectroscopy

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 8.0 - 8.5 | Doublet of quartets (dq) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-CF₃) ≈ 1-2 Hz |

| H-6 | 7.8 - 8.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 5-7 Hz, ⁴J(H-Cl) ≈ 0.5-1 Hz |

Rationale:

The two aromatic protons, H-4 and H-6, will be significantly deshielded due to the cumulative electron-withdrawing effects of the nitro, trifluoromethyl, chloro, and fluoro substituents. The nitro group, being one of the strongest electron-withdrawing groups, will exert the most significant deshielding effect, particularly on the ortho and para protons.

-

H-4: This proton is ortho to the nitro group and will experience a strong deshielding effect. It will likely appear as a doublet of quartets due to coupling with the adjacent fluorine atom (³J) and the trifluoromethyl group (⁴J).

-

H-6: This proton is ortho to the nitro group and adjacent to the chlorine atom. It is expected to be a doublet of doublets due to coupling with the fluorine atom at position 2 (⁴J) and potentially a small coupling to the chlorine (which is often not resolved).

The predicted chemical shifts are based on data from similar compounds like 1-nitro-3-(trifluoromethyl)benzene, where aromatic protons in proximity to these groups resonate at δ 7.7-8.5 ppm.[3]

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 145 - 155 | Doublet | ¹J(C-F) ≈ 240-260 Hz |

| C-2 | 115 - 125 | Doublet | ¹J(C-F) ≈ 240-260 Hz |

| C-3 | 130 - 140 | Quartet | ¹J(C-F) ≈ 270-280 Hz |

| C-4 | 120 - 130 | Singlet | - |

| C-5 | 148 - 158 | Singlet | - |

| C-6 | 125 - 135 | Doublet | ²J(C-F) ≈ 20-30 Hz |

| -CF₃ | 120 - 130 | Quartet | ¹J(C-F) ≈ 270-280 Hz |

Rationale:

The ¹³C NMR spectrum will be characterized by significant downfield shifts for the carbon atoms attached to the electronegative substituents. The carbon atoms directly bonded to fluorine and the trifluoromethyl group will exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F)).

-

C-1 and C-2: These carbons, bonded to chlorine and fluorine respectively, will be significantly deshielded. The C-2 carbon will appear as a large doublet due to ¹J(C-F) coupling.

-

C-3: This carbon, attached to the trifluoromethyl group, will appear as a quartet due to coupling with the three fluorine atoms.

-

C-5: The carbon bearing the nitro group will be highly deshielded.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will also be a quartet with a large ¹J(C-F) coupling constant. Data for 1-nitro-2-(trifluoromethyl)benzene shows the CF₃ carbon at approximately δ 122 ppm (q, J = 272.0 Hz).[4]

¹⁹F NMR Spectroscopy

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F (on ring) | -110 to -130 | Multiplet |

| -CF₃ | -60 to -65 | Singlet |

Rationale:

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5]

-

Aromatic Fluorine: The fluorine atom attached to the benzene ring is expected to resonate in the typical range for aryl fluorides.[6] Its chemical shift will be influenced by the other substituents. For instance, in 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride, the fluorine atoms on the ring appear between -118.0 and -160.5 ppm.[7] The multiplicity will be complex due to coupling with the aromatic protons and the trifluoromethyl group.

-

Trifluoromethyl Group: The trifluoromethyl group will likely appear as a singlet in the ¹⁹F NMR spectrum, as it is not directly coupled to any other fluorine atoms. Its chemical shift is expected in the range of -60 to -65 ppm, similar to that observed for 1-nitro-2-(trifluoromethyl)benzene (-60.13 ppm).[4] The specific chemical shift can be influenced by the solvent and other substituents.[8]

Infrared (IR) Spectroscopy

Predicted IR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3050 - 3150 | Weak to Medium |

| C=C (aromatic) | 1600 - 1620, 1450 - 1500 | Medium to Strong |

| NO₂ (asymmetric stretch) | 1520 - 1560 | Strong |

| NO₂ (symmetric stretch) | 1340 - 1370 | Strong |

| C-F (aryl) | 1200 - 1250 | Strong |

| C-F (CF₃) | 1100 - 1200 (multiple bands) | Very Strong |

| C-Cl | 700 - 800 | Strong |

Rationale:

The IR spectrum will be dominated by strong absorptions from the nitro and carbon-fluorine bonds.

-

Nitro Group: The asymmetric and symmetric stretching vibrations of the nitro group are characteristic and appear as two strong bands.

-

C-F Bonds: The C-F stretching vibrations of both the aryl fluoride and the trifluoromethyl group will result in very strong absorptions in the fingerprint region. The CF₃ group typically shows multiple strong bands.

-

Aromatic Ring: The C=C stretching vibrations of the aromatic ring will be present, and their positions can be influenced by the substitution pattern. The C-H stretching vibrations will be of weaker intensity.

-

C-Cl Bond: The C-Cl stretching vibration will appear in the lower frequency region of the fingerprint.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 243, 245 | Molecular ion peak (with isotopic pattern for Cl) |

| [M-NO₂]⁺ | 197, 199 | Loss of a nitro group |

| [M-CF₃]⁺ | 174, 176 | Loss of a trifluoromethyl group |

| [C₆H₂ClF]⁺ | 132, 134 | Fragment corresponding to the chlorofluorobenzene moiety |

Rationale:

Electron ionization (EI) mass spectrometry is expected to show a clear molecular ion peak. The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

The fragmentation pattern will likely involve the loss of the substituents. The loss of the nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are expected to be prominent fragmentation pathways. Further fragmentation of the aromatic ring is also possible.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, for ¹H and ¹³C NMR).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the aromatic region (approx. 0-10 ppm).

-

Process the data with appropriate apodization and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range for aromatic and trifluoromethyl carbons (approx. 0-160 ppm).

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Reference the spectrum to an external standard (e.g., CFCl₃).

-

Set the spectral width to cover the expected range for aryl fluoride and trifluoromethyl groups (e.g., -50 to -150 ppm).

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

ATR: Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment or the clean ATR crystal and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic analysis of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected features in ¹H, ¹³C, and ¹⁹F NMR, as well as IR and mass spectrometry. This predictive framework serves as a valuable resource for researchers in the synthesis, characterization, and application of this and other complex, polysubstituted aromatic compounds, enabling more efficient and accurate structural verification and quality control. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data.

References

-

ChemBK. 1-Chloro-2-nitro-5-(trifluoromethyl)benzene. [Link]

- The Royal Society of Chemistry. Supporting Information for a scientific article.

- Supporting Information for a scientific article.

-

PubChem. 5-Chloro-2-nitrobenzotrifluoride. [Link]

-

PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. [Link]

-

Beilstein Journals. Synthesis, characterization and initial evaluation of 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one. [Link]

-

Alachem Co., Ltd. This compound. [Link]

-

Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. [Link]

-

ResearchGate. 1D 19F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d6. [Link]

-

University of Ottawa. 19Flourine NMR. [Link]

-

PubChem. 1-Chloro-3-fluoro-5-nitrobenzene. [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

ACS Publications. Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones. [Link]

Sources

An In-depth Technical Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, a highly functionalized aromatic compound with significant potential in medicinal chemistry and drug development. Its unique substitution pattern, featuring a trifluoromethyl group, a nitro group, and halogen atoms, makes it a valuable synthon for accessing novel chemical entities.

Physicochemical Properties and Molecular Characteristics

This compound, with the CAS number 914225-55-1, is a key intermediate in organic synthesis.[1] A thorough understanding of its fundamental properties is crucial for its effective application in research and development.

Molecular Structure and Weight

The molecular structure of this compound is characterized by a benzene ring substituted with five different functional groups. This dense functionalization provides multiple reaction sites for further chemical transformations.

Table 1: Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 914225-55-1 | BLDpharm[1] |

| Molecular Formula | C₇H₂ClF₄NO₂ | BLDpharm[1] |

| Molecular Weight | 243.54 g/mol | BLDpharm[1] |

| SMILES Code | FC(C1=C(F)C(Cl)=CC(=O)=C1)(F)F | BLDpharm[1] |

The calculated molecular weight of 243.55 g/mol , based on its molecular formula, aligns with the supplier's data, confirming the compound's identity.

The Strategic Importance in Drug Design

The trifluoromethyl group (CF₃) is a cornerstone in modern medicinal chemistry due to its profound impact on a molecule's pharmacokinetic and pharmacodynamic properties.[2][3][4] Its incorporation into drug candidates can lead to enhanced metabolic stability, improved bioavailability, and stronger binding affinity to biological targets.[2][4] The electron-withdrawing nature of the CF₃ group can also influence the acidity or basicity of nearby functional groups, which is a critical consideration in drug design.[3]

Similarly, the nitro group (-NO₂) is a versatile functional group in drug design, affecting the pharmacokinetic and pharmacodynamic profiles of pharmaceutical agents.[5] It is a common feature in drugs used for treating infections, insomnia, and cardiovascular diseases.[5] Nitroaromatic compounds are often used as prodrugs, which are activated within the body to exert their therapeutic effects.[5]

The presence of both chloro and fluoro substituents further modulates the electronic properties and reactivity of the benzene ring, offering additional avenues for synthetic diversification and fine-tuning of a drug candidate's properties.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical approach would involve the nitration of a suitable precursor, such as 1-chloro-2-fluoro-3-(trifluoromethyl)benzene. The directing effects of the existing substituents would guide the incoming nitro group to the desired position.

Caption: Proposed synthetic route to this compound.

Reactivity Profile

The reactivity of this molecule is governed by the interplay of its functional groups:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic attack. The chlorine and fluorine atoms can potentially act as leaving groups, allowing for the introduction of various nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceuticals. This opens up a vast array of subsequent reactions, such as diazotization and amide bond formation.

-

Electrophilic Aromatic Substitution: The strong deactivating effect of the nitro and trifluoromethyl groups makes further electrophilic substitution on the aromatic ring challenging.

Analytical Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

Table 2: Recommended Analytical Methods

| Technique | Purpose | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile compounds. | A distinct peak corresponding to the molecular ion (m/z = 243.54) and characteristic fragmentation patterns. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity, with retention time dependent on the column and mobile phase. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the chemical environment of each atom in the molecule. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the C-Cl, C-F, C-NO₂, and C-CF₃ bonds. |

The combination of these methods provides a robust analytical workflow for quality control and characterization.[6]

Caption: A typical analytical workflow for the characterization of the title compound.

Safety and Handling

As with any highly functionalized and reactive chemical, proper safety precautions are paramount when handling this compound. While specific toxicological data for this exact compound is limited, the known hazards of related nitroaromatic and halogenated compounds should be considered.

General Safety Recommendations

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8][9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[8][10]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly sealed.[7][8]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

It is strongly advised to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information.

Applications in Drug Discovery and Beyond

The true value of this compound lies in its role as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Pharmaceutical Intermediates: This compound is a prime candidate for the synthesis of active pharmaceutical ingredients (APIs).[11] The various functional groups allow for a modular approach to drug design, enabling the systematic exploration of structure-activity relationships.

-

Agrochemicals: Similar to its applications in pharmaceuticals, this molecule can serve as a precursor for the development of novel herbicides, insecticides, and fungicides.

-

Materials Science: The presence of fluorine can impart unique properties such as increased thermal stability and chemical resistance, making it a potential component in the synthesis of advanced materials.

The strategic combination of a trifluoromethyl group, a nitro group, and multiple halogen atoms makes this compound a highly valuable and versatile tool for chemists in both academic and industrial settings. Its potential to unlock new avenues in drug discovery and materials science is significant, and further exploration of its synthetic utility is warranted.

References

-

ChemRxiv. Novel Analytical Toolkit Concept for the Characterization and Development of Halogen Free Flame Retardants (HFFR). Available at: [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

National Center for Biotechnology Information. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Available at: [Link]

-

National Center for Biotechnology Information. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available at: [Link]

-

National Center for Biotechnology Information. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available at: [Link]

-

NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available at: [Link]

-

PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. Available at: [Link]

-

PubChem. 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene. Available at: [Link]

-

ResearchGate. (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Available at: [Link]

-

ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

ResearchGate. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Available at: [Link]

-

Vastani. Material Safety Data Sheet Nitrobenzene. Available at: [Link]

Sources

- 1. 914225-55-1|this compound|BLD Pharm [bldpharm.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. atsdr.cdc.gov [atsdr.cdc.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. vastanichem.com [vastanichem.com]

- 11. nbinno.com [nbinno.com]

solubility of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Solubility of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Introduction: Unveiling a Complex Molecule in Modern Chemistry

This compound is a halogenated nitroaromatic compound with a structure that suggests significant potential in the realms of medicinal chemistry and materials science. The presence of multiple functional groups—chloro, fluoro, nitro, and a trifluoromethyl group—on a benzene ring creates a unique electronic and steric environment. This complexity makes it a valuable intermediate in organic synthesis. The trifluoromethyl group, in particular, is crucial in modern drug design as it can enhance properties like lipophilicity, metabolic stability, and binding affinity.[1] Similarly, the inclusion of chlorine is a common strategy in the development of pharmaceuticals for a wide range of diseases.[2]

Understanding the solubility of this compound is a critical first step in harnessing its potential. Solubility dictates how a compound can be handled, formulated, and how it will behave in biological systems.[3][4] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the theoretical and practical aspects of the .

Caption: Chemical structure of this compound.

Part 1: Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a compound is intrinsically linked to its physicochemical properties. By analyzing the structure of this compound, we can predict its behavior in various solvents.

Section 1.1: Analysis of Physicochemical Properties

The combination of different functional groups on the benzene ring results in a molecule with distinct characteristics. The electron-withdrawing nature of the nitro, trifluoromethyl, chloro, and fluoro groups significantly influences the electronic distribution of the aromatic ring.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₄NO₂ | - |

| Molecular Weight | 243.54 g/mol | - |

| Predicted LogP | ~3.0-4.0 | Estimated based on similar structures |

| Hydrogen Bond Acceptors | 2 (from nitro group) | - |

| Hydrogen Bond Donors | 0 | - |

LogP (the logarithm of the partition coefficient between octanol and water) is a measure of lipophilicity. A higher LogP indicates lower water solubility.

The key functional groups and their impact on solubility are:

-

Trifluoromethyl Group (-CF₃): This group is highly lipophilic and a strong electron-withdrawing group. Its presence significantly increases the lipophilicity of the molecule, thereby decreasing its solubility in polar solvents like water.[1]

-

Chloro (-Cl) and Fluoro (-F) Groups: These halogens are also electron-withdrawing and contribute to the lipophilicity of the molecule.

-

Nitro Group (-NO₂): The nitro group is polar and can act as a hydrogen bond acceptor. However, its contribution to polarity is likely outweighed by the combined lipophilicity of the other substituents.

Section 1.2: Predicted Solubility in Different Solvent Classes

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that substances with similar polarity and intermolecular forces are more likely to be soluble in each other.

-

Polar Protic Solvents (e.g., Water, Ethanol): Due to its high lipophilicity and lack of hydrogen bond donors, this compound is expected to have very low solubility in water. Its solubility in alcohols like ethanol may be slightly better due to the presence of a nonpolar alkyl chain in the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): Moderate to good solubility is anticipated in these solvents. The dipole-dipole interactions between the polar functional groups on the molecule and the solvent molecules would facilitate dissolution.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The compound is expected to be readily soluble in nonpolar solvents due to the predominantly nonpolar nature of the substituted benzene ring, allowing for favorable van der Waals interactions.

Section 1.3: Factors Influencing Solubility

Several external factors can affect the solubility of a compound.[4]

-

Temperature: For most solid solutes, solubility increases with temperature.[5][6][7] This is because the dissolution process is often endothermic, and adding heat favors the dissolution. However, the extent of this effect varies between compounds.

-

Pressure: Pressure primarily affects the solubility of gases and has a negligible effect on the solubility of solids and liquids.[6]

-

pH: As this compound does not have any acidic or basic functional groups that can be readily protonated or deprotonated, its solubility is expected to be independent of pH within a typical aqueous range.

Part 2: Experimental Determination of Solubility

While theoretical predictions are useful, experimental determination provides the definitive solubility data. The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[8]

Section 2.1: The Shake-Flask Method for Equilibrium Solubility

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a glass vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A mechanical shaker or orbital incubator is ideal for this purpose.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed to let the undissolved solid settle. Centrifugation or filtration (using a filter compatible with the solvent and solute) can be used to separate the saturated solution from the excess solid.

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant and determine the concentration of the dissolved compound using a suitable analytical method.

The rationale behind this method is to create a saturated solution where the rate of dissolution of the solid is equal to the rate of precipitation, thus establishing a true equilibrium solubility.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 7. m.youtube.com [m.youtube.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Safety Profile of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the known safety data for 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene (CAS No. 914225-55-1), a halogenated and nitrated aromatic compound. Due to the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document synthesizes available data from chemical suppliers and extrapolates best practices based on the compound's known hazards and the safety profiles of structurally similar molecules. The primary objective is to equip laboratory personnel with the necessary knowledge to handle this compound responsibly, minimizing exposure and mitigating potential risks.

Chemical Identity and Known Hazards

This compound is a complex molecule with multiple functional groups that contribute to its reactivity and toxicological profile. Its structure suggests it should be handled with care, a fact substantiated by the GHS hazard classifications provided by suppliers.

Chemical Structure and Properties

-

Molecular Formula: C₇H₂ClF₄NO₂[1]

-

Molecular Weight: 243.54 g/mol [1]

-

Appearance: Powder or liquid[2]

The presence of a nitro group, a trifluoromethyl group, and halogen atoms (chlorine and fluorine) on a benzene ring indicates that this compound is likely to be biologically active and requires careful handling.

GHS Hazard Classification

Based on available supplier information, this compound is classified as follows:

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |

| Eye Irritation (Category 2B) | H320: Causes eye irritation[1] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |

The signal word associated with these classifications is "Warning" [1].

Risk Assessment and Mitigation Workflow

A systematic approach to handling this compound is crucial. The following workflow illustrates the decision-making process from initial assessment to post-handling procedures.

Caption: Risk management workflow for handling hazardous chemicals.

Engineering Controls and Personal Protective Equipment (PPE)

Given the identified hazards of respiratory irritation and potential for inhalation toxicity, as well as skin and eye irritation, a multi-layered approach to exposure control is mandatory.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. This is the most critical engineering control to mitigate the risk of respiratory exposure (H335). The fume hood provides a physical barrier and active ventilation to prevent vapors or dust from entering the laboratory environment.

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE should be guided by the known hazards.

| PPE Category | Specification | Rationale for Use |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact and subsequent irritation (H315). |

| Eye Protection | Chemical safety goggles. | To protect eyes from splashes or dust, preventing irritation (H320). |

| Body Protection | A flame-resistant lab coat. | To protect skin and clothing from contamination. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential for maintaining a safe laboratory environment.

Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

-

Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

-

Dispensing: Carefully weigh or measure the required amount of the compound within the fume hood. Avoid generating dust if it is in solid form.

-

Reactions: All reactions involving this compound should be performed in a closed system or under active ventilation within the fume hood.

-

Post-Handling: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Storage Protocol

-

Container: Store in a tightly closed, original container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is between 2-8°C[1].

-

Segregation: Store separately from food and feedstuffs.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

Toxicological and Ecological Information

-

Acute Toxicity: "Harmful if swallowed" (H302) indicates that ingestion of a relatively small amount of this substance can cause significant health effects.

-

Irritation: The compound is a known irritant to the skin, eyes, and respiratory tract (H315, H320, H335). This is a common property of halogenated and nitrated aromatic compounds.

-

Chronic Toxicity: No data is available on the long-term effects of exposure, such as carcinogenicity or reproductive toxicity. In the absence of data, it is prudent to handle the compound as if it may have chronic effects and minimize exposure.

-

Ecological Hazards: While no specific data is available, nitrated aromatic compounds are often toxic to aquatic life. Therefore, this chemical should not be allowed to enter drains or waterways.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Contaminated Materials: Any materials used to clean up spills, as well as contaminated PPE, must be collected in a sealed, labeled container for hazardous waste disposal.

-

Unused Chemical: Unused or unwanted material should be disposed of through a licensed hazardous waste disposal company. Do not dispose of it in the regular trash or down the drain.

References

Sources

A Senior Application Scientist's Guide to 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene: Sourcing, Quality Control, and Synthetic Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene, with CAS Number 914225-55-1, is a highly functionalized aromatic compound that serves as a important building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique substitution pattern, featuring two electron-withdrawing groups (nitro and trifluoromethyl) and two leaving groups (chloro and fluoro), renders the benzene ring highly activated towards nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the selective introduction of a wide range of nucleophiles, making it a valuable scaffold for the construction of diverse molecular architectures.

The trifluoromethyl group is a prevalent motif in many modern drugs, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.[2] The presence of both chloro and fluoro substituents offers differential reactivity, enabling sequential and site-selective modifications. The nitro group, in addition to its activating effect, can be readily reduced to an amino group, providing a handle for further functionalization. These characteristics make this compound a key intermediate in the synthesis of novel therapeutic agents and other high-value chemical entities.

Commercial Sourcing and Procurement of this compound

The reliable sourcing of high-quality starting materials is a critical first step in any research and development endeavor. For a specialized reagent such as this compound, it is imperative to partner with reputable chemical suppliers who can provide comprehensive analytical data and ensure batch-to-batch consistency. The following table summarizes a selection of commercial suppliers for this compound. Researchers are advised to request a Certificate of Analysis (CoA) and Safety Data Sheet (SDS) from the chosen supplier prior to purchase.

| Supplier | Purity/Specification | Available Quantities |

| BLDpharm | >97% | 1g, 5g, 10g |

| Alachem Co., Ltd. | Not specified | Custom |

| Ambeed | Not specified | Inquire for details |

| Chemme.com | 97% | 100mg, 250mg, 1g |

| Chemenu | Not specified | Inquire for details |

Quality Control and Verification of Incoming Material

Upon receipt of this compound, it is crucial to perform in-house quality control to verify the identity and purity of the material. This self-validating step ensures the integrity of subsequent experimental work.

Recommended QC Workflow:

-

Documentation Review: Carefully examine the supplier's Certificate of Analysis (CoA), ensuring that the lot number matches the received material. Key parameters to check include:

-

Appearance (visual inspection)

-

Identity (typically confirmed by 1H NMR and/or Mass Spectrometry)

-

Purity (usually determined by HPLC or GC)

-

-

Spectroscopic Confirmation:

-

1H NMR Spectroscopy: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl3). The spectrum should be consistent with the structure of this compound.

-

Mass Spectrometry: Obtain a mass spectrum (e.g., by GC-MS or LC-MS) to confirm the molecular weight of the compound (243.54 g/mol ).

-

-

Purity Assessment:

-

HPLC or GC Analysis: Perform a chromatographic analysis to assess the purity of the material. This will also reveal the presence of any significant impurities that might interfere with subsequent reactions.

-

The following diagram illustrates the logical workflow for sourcing and qualifying this chemical reagent:

[Aromatic Halide] + [Aniline Derivative] --(Base, Solvent, Heat)--> [N-Aryl Aniline Product]

Sources

crystal structure of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

An In-depth Technical Guide to the Structural Elucidation of 1-Chloro-2-fluoro-5-nitro-3-(trifluoromethyl)benzene

Abstract: this compound (CAS No. 914225-55-1) is a halogenated nitroaromatic compound with significant potential as a building block in medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring chloro, fluoro, nitro, and trifluoromethyl groups—suggests complex electronic properties and intermolecular interactions that are critical for rational drug design and the development of novel materials. To date, the definitive single-crystal X-ray structure of this compound has not been reported in the public domain. This technical guide provides a comprehensive, field-proven framework for the synthesis, purification, and complete structural elucidation of the title compound. It is intended for researchers and professionals in crystallography, organic synthesis, and drug development, offering a robust methodology from initial synthesis to final crystallographic analysis.

Introduction: The Rationale for Structural Determination

The three-dimensional arrangement of atoms in a crystal lattice governs a molecule's bulk properties, including solubility, stability, melting point, and bioavailability. For an active pharmaceutical ingredient (API) or a key intermediate, understanding the crystal structure is paramount. The title compound, this compound, possesses multiple functional groups capable of engaging in a variety of intermolecular interactions, such as halogen bonding, dipole-dipole interactions, and potential weak hydrogen bonds.

Determining the single-crystal structure would provide invaluable, unambiguous data on:

-